![molecular formula C12H18BrNZn B14876579 4-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14876579.png)
4-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(N-n-Butylmethylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds. The presence of tetrahydrofuran as a solvent enhances the solubility and stability of the compound, making it easier to handle in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(N-n-Butylmethylamino)methyl]phenylzinc bromide typically involves the reaction of 4-[(N-n-Butylmethylamino)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(N-n-Butylmethylamino)methyl]bromobenzene+Zn→4-[(N-n-Butylmethylamino)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product. The reaction is typically monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to ensure complete conversion and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(N-n-Butylmethylamino)methyl]phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, Negishi coupling, and Kumada coupling. These reactions are pivotal in forming carbon-carbon bonds, which are fundamental in organic synthesis.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions. The typical solvents used are tetrahydrofuran or dimethylformamide.
Negishi Coupling: This reaction employs nickel or palladium catalysts and organohalides. Tetrahydrofuran is commonly used as the solvent.
Kumada Coupling: This reaction uses nickel catalysts and Grignard reagents. The reaction is usually carried out in tetrahydrofuran.
Major Products
The major products formed from these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-[(N-n-Butylmethylamino)methyl]phenylzinc bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: It plays a role in the synthesis of active pharmaceutical ingredients, contributing to the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 4-[(N-n-Butylmethylamino)methyl]phenylzinc bromide exerts its effects involves the formation of a transient organozinc intermediate. This intermediate undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of the zinc-carbon bond and the coordination of the metal catalyst to facilitate the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- 2-[(N-n-Butylmethylamino)methyl]phenylzinc bromide
- 4-[(N,N-Dimethylamino)methyl]phenylzinc bromide
Uniqueness
4-[(N-n-Butylmethylamino)methyl]phenylzinc bromide is unique due to its specific substituent groups, which provide distinct reactivity and selectivity in cross-coupling reactions. The presence of the N-n-Butylmethylamino group enhances the compound’s stability and solubility, making it more efficient in various synthetic applications compared to its analogs.
Properties
Molecular Formula |
C12H18BrNZn |
|---|---|
Molecular Weight |
321.6 g/mol |
IUPAC Name |
bromozinc(1+);N-methyl-N-(phenylmethyl)butan-1-amine |
InChI |
InChI=1S/C12H18N.BrH.Zn/c1-3-4-10-13(2)11-12-8-6-5-7-9-12;;/h6-9H,3-4,10-11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
CJJMMVADFQAFHA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(C)CC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


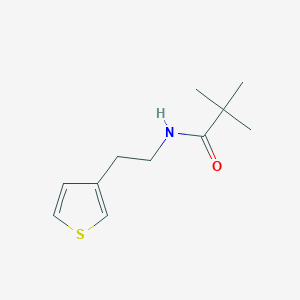
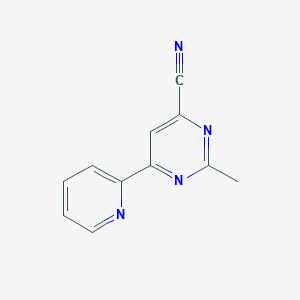
![2-[2-(morpholin-4-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B14876525.png)
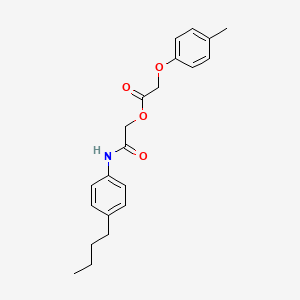
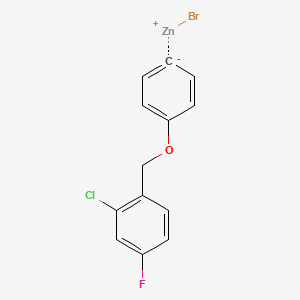

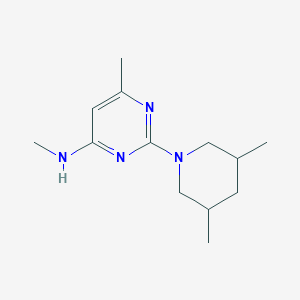
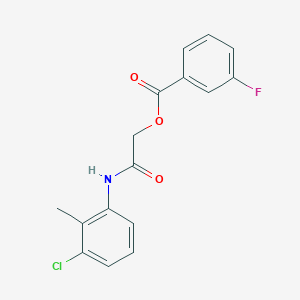
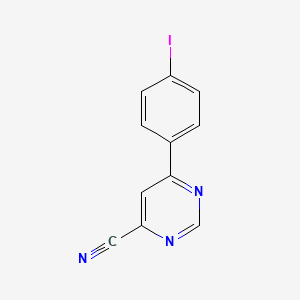
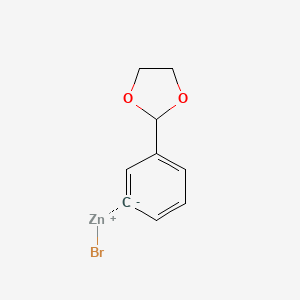

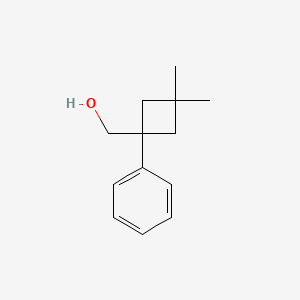
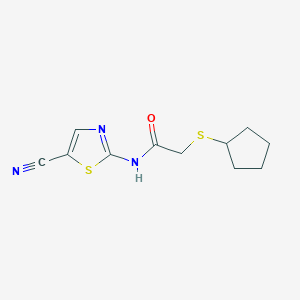
![6-methyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14876585.png)
